molecular formula C20H21N3O4 B2774223 1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-87-9

1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2774223
CAS No.: 894029-87-9
M. Wt: 367.405
InChI Key: MMMQZLBWABRJFG-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative of interest in medicinal chemistry and biochemical research. Urea-based compounds are frequently explored for their potential to modulate protein-protein interactions and enzyme activity due to their ability to act as hydrogen bond donors and acceptors. This compound features a complex structure incorporating both acetylphenyl and methoxyphenyl moieties linked to a pyrrolidinone core, making it a valuable building block for the design and synthesis of novel small-molecule libraries. Researchers can utilize this chemical as a key intermediate in developing potential therapeutic agents or as a pharmacological probe to investigate specific biological pathways. Its structural complexity suggests potential applications in early-stage drug discovery projects, particularly in areas such as oncology, neurology, and inflammatory diseases where urea-based molecules have shown significant activity. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The structural complexity of the nervous system develops over a long period, making it vulnerable to perturbations from environmental chemicals during critical windows . This compound can serve as a tool to help study such intricate biological processes. G protein-coupled receptors (GPCRs) are a major family of signaling proteins and are targets for a majority of drugs in clinical use . Research chemicals like this urea derivative are essential for probing the function of such complex biological systems. Handling of this substance should be conducted using appropriate personal protective equipment and in accordance with all applicable local and national safety regulations. Researchers should refer to the material safety data sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13(24)14-3-5-15(6-4-14)21-20(26)22-16-11-19(25)23(12-16)17-7-9-18(27-2)10-8-17/h3-10,16H,11-12H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMQZLBWABRJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-acetylphenyl isocyanate with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl groups in the acetyl and pyrrolidinone moieties can be reduced to alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield 4-carboxyphenyl derivatives, while reduction of the carbonyl groups can produce corresponding alcohols or amines.

Scientific Research Applications

1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylphenyl N-(4-methoxyphenyl)carbamate: Shares similar structural features but differs in the presence of a carbamate linkage instead of a urea moiety.

    2-Methoxyphenyl isocyanate: Used as a reagent in the synthesis of urea derivatives, including the target compound.

    1-(4-Methoxyphenyl)-1-phenylethylene: Contains a methoxyphenyl group but lacks the urea and acetyl functionalities.

Uniqueness

1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both acetyl and methoxy groups, along with the urea linkage, distinguishes it from other similar compounds and makes it a valuable target for research in various scientific fields.

Biological Activity

1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound’s structure can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 314.36 g/mol
  • IUPAC Name : this compound

The compound acts primarily as an FPRL1 (Formyl Peptide Receptor Like 1) agonist . This receptor is involved in mediating various physiological responses, including inflammation and immune responses. The activation of FPRL1 has been linked to:

  • Calcium Mobilization : Agonists promote calcium influx, which plays a crucial role in cellular signaling pathways related to inflammation and immune responses .
  • Anti-inflammatory Effects : Studies indicate that FPRL1 agonists can inhibit intestinal and airway inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits pro-inflammatory cytokines and chemokines in various models .
Cancer Therapeutics Exhibits inhibitory effects on cancer cell proliferation in vitro .
Neuroprotective Effects Shows potential in reducing neuroinflammation and protecting neuronal cells .

Case Studies

Several studies have explored the biological effects of this compound:

  • Inflammation Model Study :
    • A study demonstrated that the compound significantly reduced markers of inflammation in an animal model of colitis. The results indicated a decrease in TNF-alpha levels and improved histological scores of intestinal damage .
  • Cancer Cell Proliferation :
    • In vitro studies on various cancer cell lines (e.g., breast and colon cancer) showed that treatment with the compound resulted in decreased cell viability, indicating its potential as an anticancer agent .
  • Neuroinflammation Research :
    • Research involving neuroinflammatory conditions revealed that the compound could mitigate the effects of neuroinflammation, possibly through the modulation of glial cell activity and reduction of pro-inflammatory cytokines .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and what methodological considerations are critical for optimizing yield and purity?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Cyclization : Formation of the pyrrolidinone ring via acid- or base-catalyzed cyclization of precursor amines or ketones.
  • Substitution : Introduction of the 4-methoxyphenyl group through nucleophilic aromatic substitution or coupling reactions.
  • Urea Formation : Reaction of an isocyanate intermediate with a primary amine under anhydrous conditions . Methodological Considerations :
  • Use inert atmospheres (e.g., nitrogen) to prevent moisture-sensitive intermediates from degrading.
  • Optimize reaction temperatures (e.g., 0–60°C) to balance reaction rate and side-product formation.
  • Purification via column chromatography or recrystallization ensures >95% purity.

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the connectivity of the acetylphenyl, methoxyphenyl, and urea moieties. Aromatic protons appear in the δ 6.5–8.0 ppm range, while the urea NH signals are typically broad (δ 5.5–6.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 397.17).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of this urea derivative in enzyme inhibition studies?

SAR studies focus on:

  • Substituent Variation : Modifying the acetylphenyl (electron-withdrawing) or methoxyphenyl (electron-donating) groups to assess impacts on target binding .
  • Biological Assays : Enzymatic assays (e.g., PARP1 inhibition) measure IC50_{50} values. For example, analogs with fluorophenyl substituents show enhanced activity (IC50_{50} = 0.8 µM) compared to methoxy derivatives (IC50_{50} = 2.5 µM) .
  • Crystallography : X-ray diffraction (using SHELX software ) resolves binding modes in enzyme active sites.

Q. How should researchers address discrepancies in biological activity data between structurally similar urea derivatives reported in different studies?

Contradictions may arise from:

  • Assay Conditions : Variability in pH, temperature, or co-solvents (e.g., DMSO concentration) affects compound solubility and activity .
  • Purity Levels : Impurities >5% can skew IC50_{50} or MIC values. Cross-validate results using orthogonal purity assessments (e.g., HPLC + NMR).
  • Structural Nuances : Subtle differences (e.g., methoxy vs. ethoxy groups) alter pharmacokinetic properties. Compare data within congeneric series to isolate substituent effects .

Q. What in silico approaches are utilized to predict the binding modes and pharmacokinetic properties of this compound?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., PARP1), identifying key hydrogen bonds with the urea moiety .
  • ADMET Prediction : Software (e.g., SwissADME) estimates logP (2.8 ± 0.3), suggesting moderate blood-brain barrier permeability.
  • QSAR Modeling : Correlates structural descriptors (e.g., polar surface area = 85 Ų) with bioavailability .

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